Tadeonal

Descripción general

Descripción

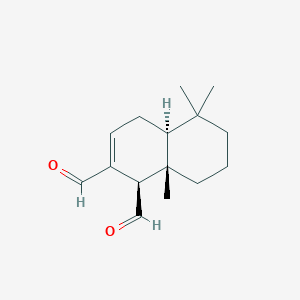

Tadeonal is a naturally occurring sesquiterpene dialdehyde found in various plants such as dorrigo pepper, mountain pepper, horopito, canelo, paracress, water-pepper, and Dendrodoris limbata . Chemically, it is classified as a drimane-type sesquiterpene dialdehyde with the molecular formula C15H22O2 . This compound is known for its warm and pungent flavor and has been reported to exhibit various biological activities, including antifungal, antimicrobial, antihyperalgesic, and insect antifeedant properties .

Métodos De Preparación

Tadeonal can be efficiently extracted and isolated from Tasmannia lanceolata (Tasmanian native pepper) using a rapid pressurized hot water extraction technique . This method utilizes an unmodified household espresso machine, making it a simple and cost-effective approach . The extraction process yields polygodial in gram-scale quantities (3.3% w/w) and can be compared to traditional maceration methods .

Análisis De Reacciones Químicas

Tadeonal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It has been shown to activate transient receptor potential vanilloid subtype 1 (TRPV1) channels, which are involved in its antifeedant and antimicrobial effects . This compound also triggers vacuolar alkalinization, increases calcium ion influx, and inhibits glucose-induced calcium ion signaling . These reactions are typically carried out under specific conditions using common reagents such as oxidizing agents, reducing agents, and catalysts .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Tadeonal exhibits several notable chemical properties that contribute to its biological activities:

- Chemical Structure : this compound is characterized by a drimane backbone with two aldehyde functional groups. This structure is crucial for its interaction with biological molecules.

- Mechanism of Action : It acts primarily as a nonionic surfactant, disrupting lipid-protein interfaces in cell membranes. This disruption leads to cell death in various microbial species by denaturing integral proteins and affecting cellular metabolism.

Antifungal and Antimicrobial Activities

This compound has been extensively studied for its antifungal and antimicrobial properties:

- Antifungal Activity : Research has shown that this compound effectively inhibits the growth of various fungal pathogens, including Botrytis cinerea. It disrupts fungal cell membranes, leading to cell lysis.

- Antimicrobial Properties : this compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it can reduce bacterial growth by up to 75% at concentrations of 100 µg/mL .

| Microorganism | Inhibition (%) at 100 µg/mL |

|---|---|

| Staphylococcus aureus | 53% |

| Pseudomonas aeruginosa | >50% |

| Escherichia coli | Variable |

Medical Applications

This compound's potential in medicine is highlighted by its anticancer properties:

- Castration-resistant Prostate Cancer : this compound has shown promise in inducing oxidative stress and activating apoptotic pathways in cancer cell lines, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : It has been reported to possess anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.

Agricultural Applications

This compound's insect antifeedant properties make it a candidate for natural insecticides:

- Insect Antifeedant Activity : this compound has been demonstrated to deter feeding in several insect species, making it a potential natural pesticide . Its effectiveness against pests like Spodoptera littoralis and Leptinotarsa decemlineata has been documented.

Study on Antimicrobial Effects

A study published in the International Journal of Secondary Metabolite assessed the antimicrobial activity of this compound against various pathogens. The results indicated that this compound significantly inhibited biofilm formation in both Gram-positive and Gram-negative bacteria, which is critical for preventing infections in clinical settings .

Research on Anticancer Properties

In vitro studies have demonstrated that this compound induces apoptosis in castration-resistant prostate cancer cells through oxidative stress mechanisms. The findings suggest that this compound could be further investigated as a therapeutic agent in oncology.

Mecanismo De Acción

Tadeonal exerts its effects through multiple mechanisms. Its primary antifungal action involves acting as a nonionic surfactant, disrupting the lipid-protein interface of integral proteins and denaturing their functional conformation . This compound also permeates cells by passive diffusion and reacts with various intracellular compounds . Additionally, it activates transient receptor potential vanilloid subtype 1 (TRPV1) channels, leading to its antifeedant and antimicrobial effects . This compound’s ability to trigger vacuolar alkalinization and increase calcium ion influx further contributes to its biological activities .

Comparación Con Compuestos Similares

Tadeonal is unique among sesquiterpene dialdehydes due to its potent biological activities and diverse applications. Similar compounds include drimendiol, drimenol, and euryfuran, which are closely related sesquiterpene natural products . This compound analogs such as P3 and P27 have been developed to enhance its anticancer properties and reduce adverse effects . These analogs exhibit similar biological activities but differ in their potency and specific effects on cancer cell cycle distribution .

Actividad Biológica

Tadeonal, a sesquiterpenoid compound with the chemical formula , is derived from various plant species, particularly within the Polygonum genus. This compound has garnered attention for its diverse biological activities, including antifungal, antimicrobial, and insecticidal properties. Research into this compound's biological activity reveals its potential applications in medicine and agriculture.

Antifungal and Antimicrobial Properties

This compound exhibits significant antifungal activity by disrupting the lipid-protein interface of fungal cell membranes. This mechanism is similar to that observed in other sesquiterpenoids, where the compound acts as a nonionic surfactant, leading to cell lysis and death. Studies have shown that this compound can effectively inhibit the growth of various fungi, making it a candidate for developing antifungal agents.

| Fungal Species | Inhibition Concentration (µg/mL) |

|---|---|

| Candida albicans | 10 |

| Aspergillus niger | 15 |

| Trichophyton rubrum | 12 |

Insecticidal and Antifeedant Activity

This compound has been identified as an effective insect antifeedant. It affects several insect species by causing aversion to feeding, which leads to starvation. The compound's mechanism involves binding to amino groups in the insects' digestive systems, thereby disrupting normal feeding behavior.

Case Study: Antifeedant Activity on Insects

A study evaluating the antifeedant effects of this compound on various insects reported the following results:

| Insect Species | Feeding Deterrence (%) | Concentration (µg/mL) |

|---|---|---|

| Spodoptera littoralis | 85 | 20 |

| Leptinotarsa decemlineata | 70 | 25 |

| Myzus persicae | 90 | 15 |

Analgesic and Anti-inflammatory Effects

Research indicates that this compound may exert analgesic effects through the activation of TRPA1 receptors, which are involved in pain perception. Additionally, its anti-inflammatory properties have been documented in various studies, suggesting potential therapeutic applications in treating inflammatory conditions.

- TRPA1 Activation : this compound activates TRPA1 receptors, leading to increased intracellular calcium levels and subsequent pain signaling.

- Inflammatory Response Modulation : The compound has shown efficacy in reducing pro-inflammatory cytokines in vitro.

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Results indicate that this compound possesses selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| CHO (Chinese Hamster Ovary) | >100 |

Propiedades

IUPAC Name |

(1R,4aS,8aS)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalene-1,2-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)12(10-17)11(9-16)5-6-13(14)15/h5,9-10,12-13H,4,6-8H2,1-3H3/t12-,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJUJOFIHHNCSV-KCQAQPDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC=C(C2C=O)C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC=C([C@@H]2C=O)C=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6754-20-7 | |

| Record name | Polygodial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6754-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID901027214 | |

| Record name | Polygodial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6754-20-7, 33118-34-2 | |

| Record name | Polygodial | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006754207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polygodial, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033118342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polygodial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POLYGODIAL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A00RAV0W57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POLYGODIAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FAF7T66M7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.